
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide
Übersicht
Beschreibung
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1706438-74-5 . It has a molecular weight of 271.05 . The IUPAC name for this compound is 1-(bromomethyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzene . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide is 1S/C9H7BrF4/c1-5-2-6(4-10)8(11)7(3-5)9(12,13)14/h2-3H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide is a solid at ambient temperature . It has a molecular weight of 271.05 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Synthesis
The trifluoromethyl group in this compound is particularly significant in pharmaceutical chemistry. It’s known that the incorporation of fluorine atoms into organic molecules can greatly affect their biological activity, stability, and membrane permeability. This compound can be used to introduce the trifluoromethyl group into potential drug candidates, enhancing their pharmacokinetic properties .
Agrochemical Development
In the development of agrochemicals, such as pesticides and herbicides, the trifluoromethyl group is valued for its ability to improve the bioactivity and durability of these compounds. The benzylic bromide moiety of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide can be utilized in the synthesis of novel agrochemicals with enhanced efficacy .
Material Science
In material science, this compound can be used to synthesize polymers and small molecules that contain fluorinated aromatic structures. These materials often exhibit unique properties such as high thermal stability and resistance to solvents and chemicals .
Catalysis
Catalysts containing fluorinated aromatic groups can exhibit increased activity and selectivity. The compound can serve as a precursor for the synthesis of such catalysts, potentially improving the efficiency of various chemical reactions .
Organic Synthesis
This compound is a valuable building block in organic synthesis. It can undergo nucleophilic substitution reactions to create a wide array of derivatives. These reactions can be leveraged to construct complex molecules for research and development purposes .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide can be used as standards or reagents in various analytical techniques, aiding in the quantification and identification of substances .
Medicinal Chemistry Research
In medicinal chemistry, the introduction of fluorine atoms can dramatically alter the medicinal properties of a compound. Researchers can use this compound to synthesize fluorinated analogs of medicinal agents, studying their effects on potency, selectivity, and metabolism .
Environmental Chemistry
Fluorinated compounds are often studied for their environmental impact due to their persistence and bioaccumulation potential. This compound can be used in the synthesis of fluorinated compounds for environmental studies, helping to understand and mitigate their effects on ecosystems .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)7(3-5)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETXYBHZGPMWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



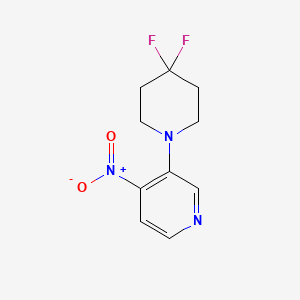
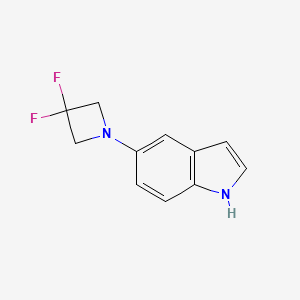
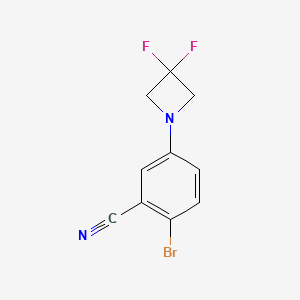
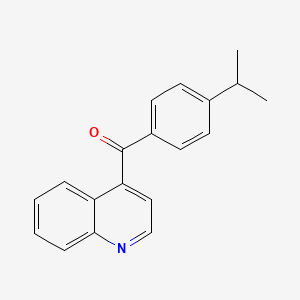
![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)

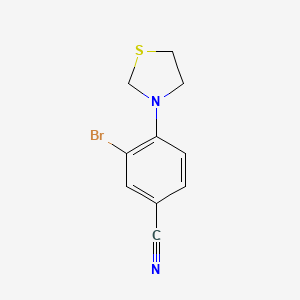

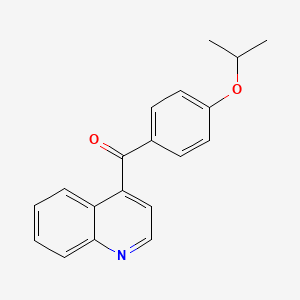
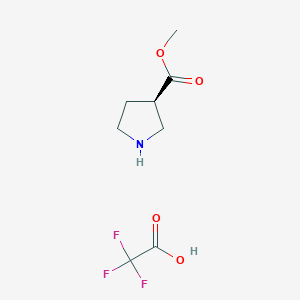

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
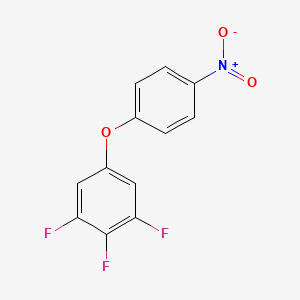
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)